(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane is a chiral cyclopropane derivative with a chloromethyl group at the first carbon and a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a chloromethyl carbene, generated in situ from a diazo compound and a chlorinating agent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane
- (1R,2R)-1-(Iodomethyl)-2-methylcyclopropane
- (1R,2R)-1-(Hydroxymethyl)-2-methylcyclopropane
Uniqueness
(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane is unique due to its specific substitution pattern and the presence of a chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
(1R,2R)-1-(chloromethyl)-2-methylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLBSRMEMQEGA-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.